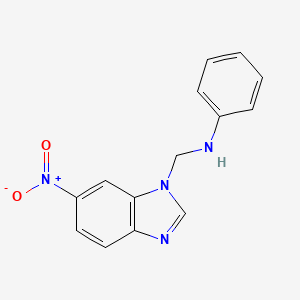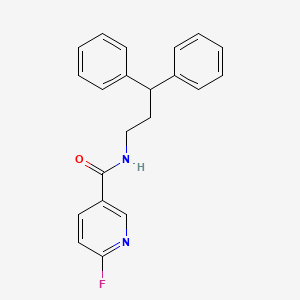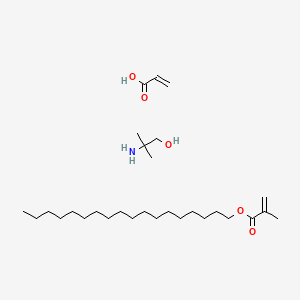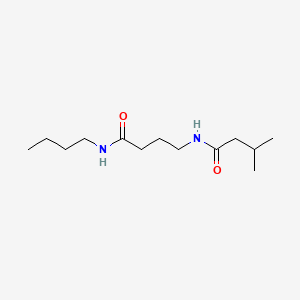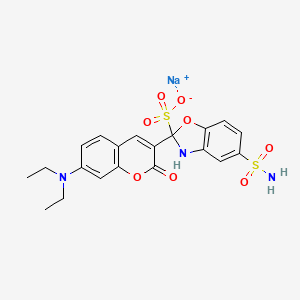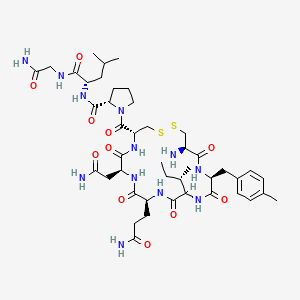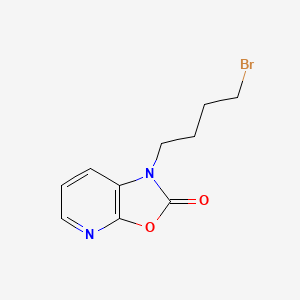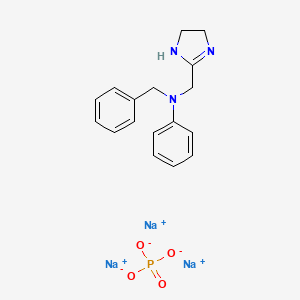
Diguanosine pentaphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gpppppg, also known as guanosine pentaphosphate guanosine, is a dinucleotide cap analog. It is a synthetic compound used in various biochemical and structural studies. This compound is particularly significant in the study of messenger ribonucleic acid (mRNA) and small nuclear ribonucleic acid (snRNA) cap structures, which play crucial roles in the regulation of gene expression.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of guanosine pentaphosphate guanosine typically involves the chemical coupling of guanosine monophosphate with guanosine tetraphosphate. This process requires the use of specific reagents and catalysts to facilitate the formation of the pentaphosphate linkage. The reaction conditions often include controlled temperature and pH to ensure the stability and efficiency of the synthesis.
Industrial Production Methods
Industrial production of guanosine pentaphosphate guanosine involves large-scale chemical synthesis using automated systems. These systems are designed to optimize the yield and purity of the compound. The process includes multiple purification steps, such as chromatography, to remove any impurities and ensure the final product meets the required standards for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Guanosine pentaphosphate guanosine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of guanosine pentaphosphate guanosine. These derivatives are often used in further biochemical and structural studies to understand the properties and functions of the compound.
Applications De Recherche Scientifique
Guanosine pentaphosphate guanosine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical properties and reactions of dinucleotide cap structures.
Biology: It plays a crucial role in the study of mRNA and snRNA cap structures, which are essential for the regulation of gene expression.
Medicine: It is used in the development of therapeutic agents targeting mRNA and snRNA cap structures to treat various diseases.
Industry: It is used in the production of synthetic nucleotides and other biochemical reagents for research and industrial applications.
Mécanisme D'action
The mechanism of action of guanosine pentaphosphate guanosine involves its interaction with specific molecular targets, such as enzymes and proteins involved in the regulation of gene expression. The compound binds to these targets and modulates their activity, leading to changes in the expression of specific genes. The pathways involved in this process include various signaling and regulatory pathways that control gene expression at the transcriptional and post-transcriptional levels.
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanosine tetraphosphate guanosine (Gppppg): A similar dinucleotide cap analog with one less phosphate group.
Guanosine triphosphate guanosine (Gpppg): Another similar compound with two less phosphate groups.
Guanosine diphosphate guanosine (Gppg): A dinucleotide cap analog with three less phosphate groups.
Uniqueness
Guanosine pentaphosphate guanosine is unique due to its specific pentaphosphate linkage, which provides distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it particularly valuable in the study of mRNA and snRNA cap structures and their roles in gene expression regulation.
Propriétés
Numéro CAS |
78101-73-2 |
|---|---|
Formule moléculaire |
C20H29N10O24P5 |
Poids moléculaire |
948.4 g/mol |
Nom IUPAC |
bis[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C20H29N10O24P5/c21-19-25-13-7(15(35)27-19)23-3-29(13)17-11(33)9(31)5(49-17)1-47-55(37,38)51-57(41,42)53-59(45,46)54-58(43,44)52-56(39,40)48-2-6-10(32)12(34)18(50-6)30-4-24-8-14(30)26-20(22)28-16(8)36/h3-6,9-12,17-18,31-34H,1-2H2,(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H3,21,25,27,35)(H3,22,26,28,36)/t5-,6-,9-,10-,11-,12-,17-,18-/m1/s1 |
Clé InChI |
RELSGTOCAPVUGP-MHARETSRSA-N |
SMILES isomérique |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N=C(NC2=O)N |
SMILES canonique |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N=C(NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


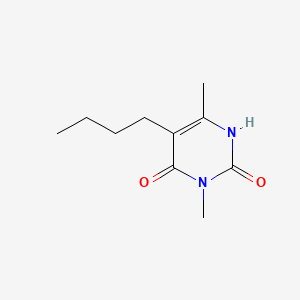

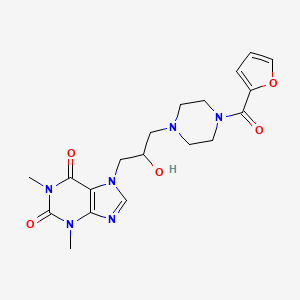
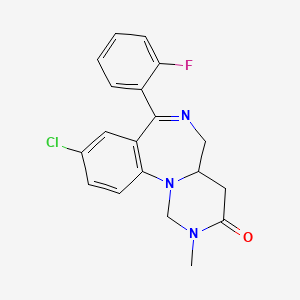
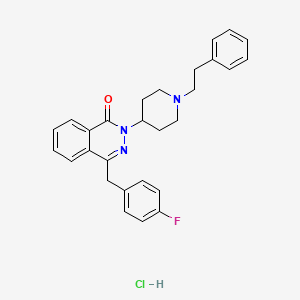
![[(3R)-5-hydroxy-3-(hydroxymethyl)pentyl] pentanoate](/img/structure/B12703165.png)
